molecular formula C23H20N2OS B2498009 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 476284-77-2

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2498009
CAS No.: 476284-77-2
M. Wt: 372.49
InChI Key: MIZAQHHDRLIYFL-UHFFFAOYSA-N
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Description

4-Benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research. This compound belongs to a chemical class characterized by a tetrahydrobenzothiophene core, a structure frequently investigated for its potential to interact with key biological signaling pathways. Related analogs within this chemical family have been identified as modulators of kinase activity, such as Mitogen-activated protein kinase 10 (MAPK10), suggesting this compound may serve as a valuable chemical probe for studying cellular processes like neuronal survival, differentiation, and apoptosis . With a molecular formula of C 24 H 21 N 3 OS and an average molecular weight of 399.51 g/mol, this benzamide derivative is supplied as a solid for research applications. It is intended for in vitro studies to elucidate novel mechanisms of action and for high-throughput screening campaigns to identify new lead compounds. Researchers in chemical biology and drug discovery can utilize this compound to explore its specific binding affinity and inhibitory or activatory potential against a range of protein targets. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c24-15-20-19-8-4-5-9-21(19)27-23(20)25-22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZAQHHDRLIYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Coupling with Benzylamine: The benzothiophene derivative is then coupled with benzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzothiophene moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific kinases or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.

Crystallographic and Conformational Analysis

  • Crystal Packing : The crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () reveals intramolecular hydrogen bonding (N–H⋯O) and π-π interactions between thiophene and benzoyl rings. The 4-benzyl substituent in the target compound may introduce additional C–H⋯π or edge-to-face interactions, affecting solubility and stability .
  • Conformational Flexibility: The tetrahydrobenzothiophene core adopts an envelope conformation, with substituents influencing ring puckering (θ = 0.5–0.6°) .

Biological Activity

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H20N2S\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{S}

This structure includes a benzamide core with a cyano group and a tetrahydro-benzothiophene moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory effects on certain kinases, particularly JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in various cellular processes including inflammation and apoptosis.

Inhibition of JNK Kinases

A study highlighted the identification of this compound as a potent inhibitor of JNK2 and JNK3 kinases. The reported pIC50 values were approximately 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory potency (Table 1) .

Kinase pIC50 Selectivity
JNK26.5Moderate
JNK36.7High

The selectivity profile showed that the compound did not significantly inhibit other MAPK family members such as JNK1, p38alpha, or ERK2, which is crucial for minimizing off-target effects in therapeutic applications.

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of JNK kinases. X-ray crystallography studies revealed that the cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site, stabilizing the interaction and effectively inhibiting kinase activity .

Case Studies

Several case studies have demonstrated the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In vitro studies showed that treatment with this compound reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases such as asthma.
  • Cancer Research : The compound's ability to inhibit JNK pathways has been explored in cancer models where aberrant activation of these kinases contributes to tumor progression. In xenograft models, administration of this compound resulted in reduced tumor growth rates compared to control groups.

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